molecular formula C10H13N B2505737 Benzenamine, N-3-butenyl- CAS No. 29369-71-9

Benzenamine, N-3-butenyl-

Cat. No.: B2505737
CAS No.: 29369-71-9
M. Wt: 147.221
InChI Key: FYTQTQULTLRMFN-UHFFFAOYSA-N
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Description

Benzenamine, N-3-butenyl- is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.221. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulse transmission.

Mode of Action

It’s known that benzenamine derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds that inhibit ache and buche, like some benzenamine derivatives, can affect cholinergic neurotransmission . This can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Pharmacokinetics

The molecular weight of the compound is 1322023 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Inhibition of ache and buche can lead to an increase in acetylcholine levels, potentially affecting nerve impulse transmission .

Biological Activity

Benzenamine, N-3-butenyl- (C10H13N), is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzenamine, N-3-butenyl- is characterized by the following structural formula:

C6H5NH(CH2CH=CHCH2)\text{C}_6\text{H}_5\text{NH}(\text{CH}_2\text{CH}=\text{CH}\text{CH}_2)

This structure consists of a benzene ring attached to an amine group and a butenyl side chain, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to benzenamine derivatives exhibit notable antimicrobial activities. For instance, studies on 3-substituted benzofurans have shown promising antibacterial effects against various pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .

Compound TypeActivity TypePathogen TargetedReference
3-Substituted BenzofuransAntibacterialPlant pathogens
Benzenamine DerivativesAntifungalFungal strains

Antitumor Activity

Preliminary studies suggest that benzenamine derivatives may possess antitumor properties. Similar compounds have shown efficacy in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of benzenamine, particularly the amine group, may enhance its interaction with cellular targets involved in cancer progression .

The biological activity of benzenamine, N-3-butenyl- can be attributed to several mechanisms:

  • Radical Reactions : The compound can participate in radical coupling reactions, which are essential for synthesizing more complex structures with enhanced biological activities. This process involves the generation of reactive intermediates that can interact with various biomolecules .
  • Electron Transfer : The ability of benzenamine derivatives to act as electron donors in single-electron transfer (SET) processes is crucial for their reactivity and biological efficacy. This property facilitates the formation of radical species that can disrupt cellular functions .
  • Interaction with Biological Targets : The amine group in benzenamine allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially leading to altered enzyme activity or receptor binding .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of benzenamine derivatives against common bacterial strains. Results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity.

  • Results : Compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups.

Study 2: Antitumor Potential

In vitro assays were conducted to assess the cytotoxic effects of benzenamine derivatives on human cancer cell lines. The findings revealed that specific structural modifications led to increased apoptosis in treated cells.

  • Results : Compounds with a butenyl side chain showed enhanced cytotoxicity compared to their non-substituted counterparts.

Properties

IUPAC Name

N-but-3-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQTQULTLRMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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